molecular formula C15H18N2O B5807690 1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime

1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime

Cat. No. B5807690
M. Wt: 242.32 g/mol
InChI Key: GIEVZJITFCIQSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime, also known as EPPO, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. EPPO has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective effects, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of 1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes in the body. 1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in the inflammatory response. Additionally, 1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime has been found to have various biochemical and physiological effects in the body. In vitro studies have shown that 1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. In animal studies, 1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime has been shown to improve cognitive function and reduce neuronal cell death in models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified, making it readily available for research purposes. Additionally, 1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime has been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of 1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime has shown promising results in preclinical studies, and further research is needed to fully understand its therapeutic potential. Some potential future directions for 1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime research include:
1. Investigating the effects of 1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime on other signaling pathways and enzymes involved in inflammation and oxidative stress.
2. Studying the potential use of 1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Examining the pharmacokinetics and pharmacodynamics of 1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime to better understand its safety and efficacy in humans.
4. Developing novel formulations of 1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime to improve its solubility and bioavailability.
In conclusion, 1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime is a synthetic compound that has shown promising results in preclinical studies for its anti-inflammatory, antioxidant, and neuroprotective effects. Further research is needed to fully understand its therapeutic potential and develop novel treatments for various diseases.

Synthesis Methods

1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime can be synthesized through a multi-step process involving the reaction of 4-ethylbenzaldehyde with pyrrole and subsequent oxidation and oximation reactions. The resulting compound can be purified through column chromatography to obtain pure 1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime.

Scientific Research Applications

1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime has been studied extensively in various scientific fields, including pharmacology, biochemistry, and neurology. In pharmacology, 1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime has been shown to possess antioxidant properties, which can protect cells from oxidative stress and damage. In neurology, 1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime has been found to have neuroprotective effects by preventing neuronal cell death and improving cognitive function.

properties

IUPAC Name

N-[[1-(4-ethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-4-13-5-7-15(8-6-13)17-11(2)9-14(10-16-18)12(17)3/h5-10,18H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEVZJITFCIQSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=CC(=C2C)C=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[1-(4-ethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]hydroxylamine

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